molecular formula C10H13N5 B2794659 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine CAS No. 1448427-99-3

6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine

Cat. No. B2794659
M. Wt: 203.249
InChI Key: MPBBJHFKDHDIRZ-UHFFFAOYSA-N
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Description

6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine (IPTPA) is an organic compound belonging to the class of pyridines and triazoles. It is a white crystalline solid with a molecular weight of 241.3 g/mol. IPTPA is widely used in organic synthesis and has a range of applications in chemical and biological research. Its unique structure and properties make it an attractive molecule for scientific research.

Scientific Research Applications

Antimicrobial Activity

  • Synthesis of 1,2,4-Triazoles and Antimicrobial Activities : New 1,2,4-triazoles, including derivatives of 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine, were synthesized and evaluated for antimicrobial activities. These compounds, including some Mannich bases, showed good to moderate antimicrobial activities (Bayrak et al., 2009).

Anticancer Evaluation

  • Synthesis and Anticancer Evaluation : A series of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles, and Mannich bases, starting from isonicotinic acid hydrazide, were synthesized and evaluated for anticancer activity. Some derivatives exhibited significant cytotoxicity against various cancer cell lines (Megally Abdo & Kamel, 2015).

Coordination Chemistry

  • Rh(III) Complexes with Pyridyl Triazole Ligands : Synthesis of Rh(III) mixed ligand polypyridine type complexes with pyridyl triazole ligands, including variants of 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine, was reported. These complexes showed potential for applications in coordination chemistry (Burke et al., 2004).

Luminescent Properties

  • Coordination Polymers and Luminescence : One-dimensional coordination polymers generated from a new triazole bridging ligand, related to 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine, and various metal ions (HgX2) were characterized for their luminescent properties (Qin et al., 2012).

Corrosion Inhibition

  • Schiff’s Bases as Corrosion Inhibitors : Schiff’s bases derived from pyridyl substituted triazoles, structurally similar to 6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine, were synthesized and evaluated as effective corrosion inhibitors for mild steel in hydrochloric acid solution (Ansari et al., 2014).

properties

IUPAC Name

6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-7(2)15-6-12-14-10(15)8-4-3-5-9(11)13-8/h3-7H,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBBJHFKDHDIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NN=C1C2=NC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine

Citations

For This Compound
6
Citations
H Yue, Y Zhang, J Feng, J Zhang, Y Yao, Y Hou… - Chemical Papers, 2023 - Springer
This paper describes the development of a practical, efficient and reproducible preparation of ASK1 inhibitor GS-4997 (Selonsertib). Our efforts were committed to designing and …
Number of citations: 0 link.springer.com
J Qin, M Cao, X Hu, W Tan, B Ma, Y Cao, Z Chen… - European Journal of …, 2023 - Elsevier
Utilizing fragment-based hybrid designing strategies, 24áN-benzyl pyridine-2-one containing derivatives were synthesized by successfully incorporating 6-(4H-1,2,4-triazol-3-yl) pyridin-…
Number of citations: 5 www.sciencedirect.com
F Lovering, P Morgan, C Allais, A Aulabaugh… - European Journal of …, 2018 - Elsevier
Many diseases are believed to be driven by pathological levels of reactive oxygen species (ROS) and oxidative stress has long been recognized as a driver for inflammatory disorders. …
Number of citations: 17 www.sciencedirect.com
S Hou, X Yang, Y Tong, Y Yang, Q Chen, B Wan… - European journal of …, 2021 - Elsevier
Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase (MAPK) family, is implicated in many human diseases. Here, we describe the structural …
Number of citations: 18 www.sciencedirect.com
J Huang, T Wang, L Pang, J Wang, X Niu, H Fan… - papers.ssrn.com
ASK1 kinase inhibition has become a promising strategy for treating inflammatory diseases, such as non-alcoholic steatohepatitis and multiple sclerosis. Here, we reported the …
Number of citations: 0 papers.ssrn.com
MK Himmelbauer, Z Xin, JH Jones… - Journal of medicinal …, 2019 - ACS Publications
Structural analysis of a known apoptosis signal-regulating kinase 1 (ASK1) inhibitor bound to its kinase domain led to the design and synthesis of the novel macrocyclic inhibitor 8 (cell …
Number of citations: 19 pubs.acs.org

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